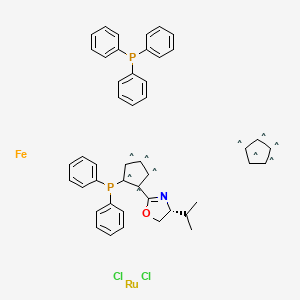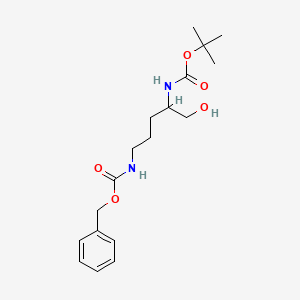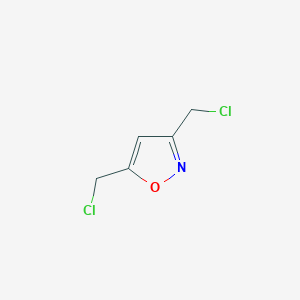
Naud Catalyst SK-N003-1z
Descripción general
Descripción
Naud Catalyst SK-N003-1z is a complex organometallic compound with the molecular formula C46H43Cl2FeNOP2Ru and a molecular weight of 915.61 . This compound is primarily used in proteomics research and is known for its unique catalytic properties .
Métodos De Preparación
The synthesis of Naud Catalyst SK-N003-1z involves multiple steps, including the coordination of ruthenium with various ligands. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process also involves the use of solvents like dichloromethane and toluene. Industrial production methods are similar but scaled up to accommodate larger quantities .
Análisis De Reacciones Químicas
Naud Catalyst SK-N003-1z undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and oxygen gas.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas and sodium borohydride.
Substitution: This reaction involves the replacement of one ligand with another. Common reagents include halides and phosphines.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Naud Catalyst SK-N003-1z has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Naud Catalyst SK-N003-1z involves the coordination of the ruthenium center with various substrates. This coordination facilitates the activation of the substrates, making them more reactive. The molecular targets and pathways involved include the activation of carbon-hydrogen bonds and the formation of carbon-carbon bonds .
Comparación Con Compuestos Similares
Naud Catalyst SK-N003-1z is unique due to its specific combination of ligands and its high catalytic efficiency. Similar compounds include:
Grubbs Catalyst: Known for its use in olefin metathesis.
Wilkinson’s Catalyst: Used in hydrogenation reactions.
Schrock Catalyst: Employed in the polymerization of olefins.
Each of these catalysts has its own unique properties and applications, but this compound stands out for its versatility and efficiency in a wide range of reactions .
Propiedades
InChI |
InChI=1S/C23H23NOP.C18H15P.C5H5.2ClH.Fe.Ru/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;;;;/h3-15,17,21H,16H2,1-2H3;1-15H;1-5H;2*1H;;/q;;;;;;+2/p-2/t21-;;;;;;/m0....../s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBAYBDGVOXZHR-FXULVREGSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH]1[CH][CH][CH][CH]1.Cl[Ru]Cl.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH]1[CH][CH][CH][CH]1.Cl[Ru]Cl.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H43Cl2FeNOP2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
915.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3287938.png)
![1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3287941.png)

![2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl]-](/img/structure/B3287954.png)

![2-[(3,4-Dichlorophenyl)amino]benzoic acid](/img/structure/B3287978.png)




![2,5-Dimethoxy-4-[(1-methylethyl)thio]-benzaldehyde](/img/structure/B3288016.png)

![Methyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B3288033.png)
![3-[(4-Nitrophenoxy)methyl]pyridine](/img/structure/B3288038.png)
